![molecular formula C16H15N3O5 B14446741 4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate CAS No. 78169-55-8](/img/structure/B14446741.png)
4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a nitrophenyl group and an azoxy linkage, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate typically involves the esterification of 4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenol with butanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The azoxy linkage can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted esters and phenols.
Applications De Recherche Scientifique
4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the azoxy linkage can undergo reduction to form reactive intermediates. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl butanoate: Lacks the azoxy linkage but shares the nitrophenyl and ester groups.
4-Aminophenyl butanoate: Contains an amino group instead of a nitro group.
Azoxybenzene derivatives: Compounds with similar azoxy linkages but different substituents.
Uniqueness
4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate is unique due to the combination of its nitrophenyl group and azoxy linkage. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
78169-55-8 |
|---|---|
Formule moléculaire |
C16H15N3O5 |
Poids moléculaire |
329.31 g/mol |
Nom IUPAC |
(4-butanoyloxyphenyl)imino-(4-nitrophenyl)-oxidoazanium |
InChI |
InChI=1S/C16H15N3O5/c1-2-3-16(20)24-15-10-4-12(5-11-15)17-18(21)13-6-8-14(9-7-13)19(22)23/h4-11H,2-3H2,1H3 |
Clé InChI |
LLKMBUMAESJVOD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)[N+](=O)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


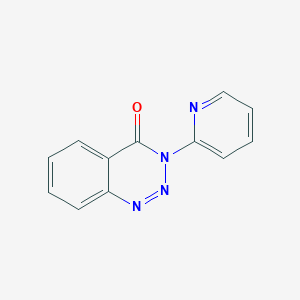
![2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14446670.png)

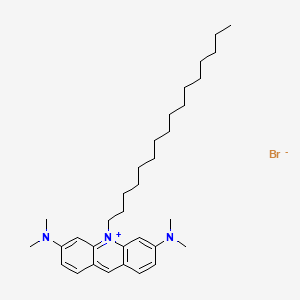
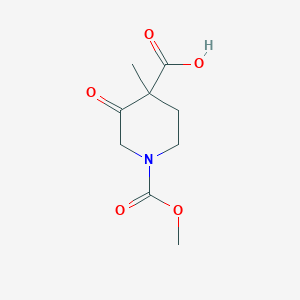
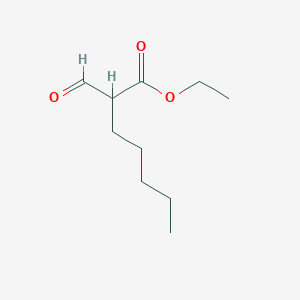
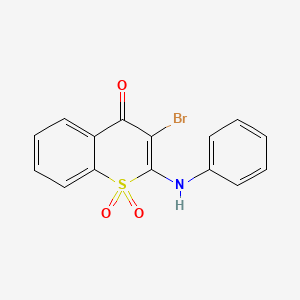
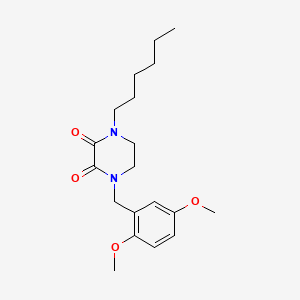
![1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B14446705.png)
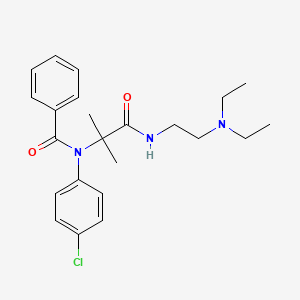
![ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14446723.png)
![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)

![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)
